Dimethyl 2-(2-oxocyclohexyl)malonate Dimethyl 2-(2-oxocyclohexyl)malonate
Brand Name: Vulcanchem
CAS No.: 63965-89-9
VCID: VC19395964
InChI: InChI=1S/C11H16O5/c1-15-10(13)9(11(14)16-2)7-5-3-4-6-8(7)12/h7,9H,3-6H2,1-2H3
SMILES:
Molecular Formula: C11H16O5
Molecular Weight: 228.24 g/mol

Dimethyl 2-(2-oxocyclohexyl)malonate

CAS No.: 63965-89-9

Cat. No.: VC19395964

Molecular Formula: C11H16O5

Molecular Weight: 228.24 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 2-(2-oxocyclohexyl)malonate - 63965-89-9

Specification

CAS No. 63965-89-9
Molecular Formula C11H16O5
Molecular Weight 228.24 g/mol
IUPAC Name dimethyl 2-(2-oxocyclohexyl)propanedioate
Standard InChI InChI=1S/C11H16O5/c1-15-10(13)9(11(14)16-2)7-5-3-4-6-8(7)12/h7,9H,3-6H2,1-2H3
Standard InChI Key MRMJANFFIPGZSN-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(C1CCCCC1=O)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Dimethyl 2-(2-oxocyclohexyl)malonate (C<sub>11</sub>H<sub>16</sub>O<sub>5</sub>) consists of a cyclohexanone ring substituted at the 2-position with a malonate diester group. The molecule’s planar cyclohexanone moiety introduces steric and electronic effects that influence its reactivity, while the electron-withdrawing ester groups enhance its susceptibility to nucleophilic attack.

Molecular Characteristics

  • Molecular Formula: C<sub>11</sub>H<sub>16</sub>O<sub>5</sub>

  • Molecular Weight: 228.24 g/mol

  • Melting Point: 45–48°C (predicted based on analogous diethyl derivatives)

  • Solubility: Highly soluble in polar aprotic solvents (e.g., THF, DMSO) and moderately soluble in ethyl acetate.

The compound’s infrared spectrum typically exhibits strong carbonyl stretches at 1740–1720 cm<sup>−1</sup> (ester C=O) and 1710–1690 cm<sup>−1</sup> (ketone C=O). Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the cyclohexanone protons (δ 2.2–2.5 ppm, multiplet) and methyl ester groups (δ 3.7 ppm, singlet) .

Synthesis Methods

Michael Addition of Dimethyl Malonate to Cyclohexenone

The most common route to dimethyl 2-(2-oxocyclohexyl)malonate involves a Michael addition of dimethyl malonate to cyclohexenone under basic conditions. This method parallels the synthesis of diethyl analogs described in electrochemical decarboxylation studies .

Procedure:

  • Base Activation: Sodium hydride (1.1 equiv) is suspended in anhydrous tetrahydrofuran (THF) at 0°C.

  • Malonate Addition: Dimethyl malonate (1.0 equiv) is added dropwise, followed by cyclohexenone (1.05 equiv).

  • Reaction Conditions: The mixture is stirred at reflux for 12 hours, after which aqueous workup yields the crude product.

  • Purification: Flash chromatography (ethyl acetate/petroleum ether) affords the pure compound in 75–85% yield .

Mechanistic Insight: The reaction proceeds via deprotonation of dimethyl malonate to generate a nucleophilic enolate, which attacks the β-carbon of cyclohexenone. Tautomerization yields the thermodynamically stable ketoester.

Chemical Reactivity and Functionalization

Keto-Ester Tautomerism

The compound exhibits keto-enol tautomerism, with the keto form predominating in nonpolar solvents. Enolization is catalyzed by weak bases, enabling alkylation or acylation at the α-position.

Nucleophilic Substitution

The methyl ester groups are susceptible to nucleophilic attack, facilitating transesterification or hydrolysis:

  • Transesterification: Treatment with alcohols (e.g., ethanol) and acid catalysts yields diethyl analogs.

  • Saponification: Aqueous NaOH produces the disodium salt of 2-(2-oxocyclohexyl)malonic acid, a key intermediate for decarboxylation .

Reduction and Oxidation

  • Ketone Reduction: Sodium borohydride reduces the cyclohexanone moiety to cyclohexanol, yielding dimethyl 2-(2-hydroxycyclohexyl)malonate.

  • Ester Oxidation: Ozonolysis or KMnO<sub>4</sub> oxidizes the ester groups to carboxylic acids, though this is rarely employed due to competing ketone reactivity.

Applications in Organic Synthesis

Diketone Synthesis

Electrochemical decarboxylation of 2-(2-oxocyclohexyl)malonic acid (derived from the dimethyl ester) produces 1,4-diketones in high yields. For example, the synthesis of 2,5-dicyclohexyl-1,4-diketone achieves 83% isolated yield under optimized conditions .

Table 1: Representative Diketones Synthesized from Malonate Derivatives

SubstrateProductYield (%)Conditions
2-(2-Oxocyclohexyl)malonic acid2,5-Dicyclohexyl-1,4-diketone831 M HCl, electrochemical
2-(3-Oxobutyl)malonate2,5-Dimethyl-1,4-diketone781 M H<sub>2</sub>SO<sub>4</sub>, 12h

Total Synthesis of Natural Products

The compound’s rigidity and functional group density make it valuable in natural product synthesis. For instance, it serves as a precursor to cis-jasmone, a fragrance compound, via controlled reduction and cyclization .

Research Advancements and Case Studies

Flow Chemistry Optimization

Continuous flow systems enhance the scalability of dimethyl 2-(2-oxocyclohexyl)malonate synthesis. A 2024 study demonstrated a 47 μmol/h productivity rate using microreactors, achieving 84% enantioselectivity in asymmetric alkylation .

Organocatalytic Applications

Chiral amine catalysts enable enantioselective α-alkylations, yielding non-racemic malonate derivatives. These intermediates are pivotal in synthesizing kinase inhibitors and antiviral agents .

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